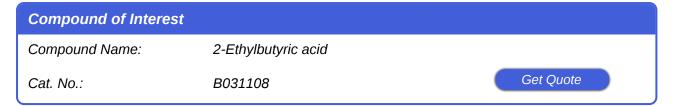


Spectroscopic Profile of 2-Ethylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

2-Ethylbutyric acid (also known as 2-ethylbutanoic acid) is a branched-chain carboxylic acid with the chemical formula C6H12O2. It is of interest to researchers in various fields, including drug development and metabolomics. This technical guide provides a comprehensive overview of the spectroscopic data for **2-ethylbutyric acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the general analytical workflow are also presented to aid researchers in their understanding and application of this data.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-ethylbutyric acid** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **2-ethylbutyric acid** are summarized below.

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.0	Singlet (broad)	1H	-COOH
~2.2 - 2.3	Quintet	1H	-CH-
~1.5 - 1.7	Multiplet	4H	-CH ₂ -
~0.9	Triplet	6H	-СНз

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~183	Quaternary	-СООН
~48	Tertiary	-CH-
~25	Secondary	-CH ₂ -
~12	Primary	-СНз

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-ethylbutyric acid** are presented below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
2500-3300	Strong, Broad	О-Н	Stretching
2965, 2935, 2878	Strong	С-Н	Stretching
1705	Strong	C=O	Stretching
1465	Medium	С-Н	Bending
1240	Medium	C-O	Stretching
935	Medium, Broad	О-Н	Bending (out-of-plane)



Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
116	~5	[M] ⁺ (Molecular Ion)
88	100	[M - C ₂ H ₄] ⁺
73	~70	[M - C ₃ H ₇] ⁺ or [COOCH(CH ₃)] ⁺
43	~95	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation: A small amount of **2-ethylbutyric acid** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl $_3$), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 256 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.



Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation: A single drop of neat **2-ethylbutyric acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16-32 scans are coadded at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For analysis of the underivatized acid, a dilute solution of **2-ethylbutyric acid** in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

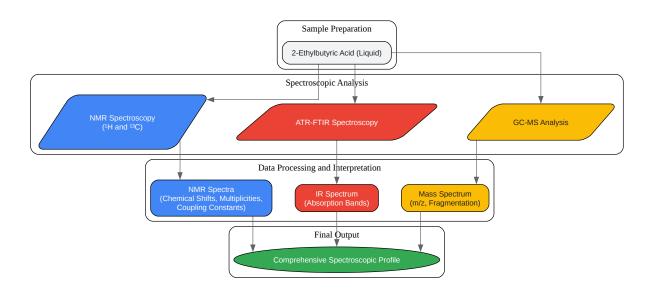
GC-MS System and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of volatile organic acids (e.g., a wax or a low-polarity phenyl-methylpolysiloxane column).
- Injector: Split/splitless injector, typically operated in split mode with a high split ratio to handle the neat sample. The injector temperature is usually set to 250 °C.
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a final temperature of around 250 °C.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 200.

Workflow Visualization

The general workflow for the spectroscopic analysis of a liquid sample like **2-ethylbutyric acid** is depicted in the following diagram.





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Caption: General workflow for the spectroscopic analysis of 2-Ethylbutyric acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylbutyric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031108#spectroscopic-data-for-2-ethylbutyric-acid-nmr-ir-ms]

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